molecular formula C22H26ClNO5 B11936121 (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride

(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride

Cat. No.: B11936121
M. Wt: 419.9 g/mol
InChI Key: UHKZPTZAXVJWMN-UHFFFAOYSA-N
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Description

(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride is a trifunctional building block used in chemical probe synthesis. This compound contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle, making it a versatile tool in chemical biology experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride involves multiple steps. The key steps include the formation of the benzophenone core, the attachment of the alkyne and amine groups, and the final hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .

Major Products

Major products formed from these reactions include various benzophenone derivatives, alkyne-reduced compounds, and substituted amine derivatives .

Scientific Research Applications

(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing complex molecules and chemical probes.

    Biology: For studying protein interactions and cellular processes using photoaffinity labeling.

    Medicine: In drug discovery and development for identifying molecular targets and pathways.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through UV light-induced covalent modification of biological targets. The benzophenone core absorbs UV light, generating a reactive species that forms covalent bonds with nearby molecules. The alkyne tag allows for further functionalization, while the amine handle facilitates attachment to ligands or pharmacophores .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • Hydroxyl di-benzophenone (PEG)3 alkyne
  • Amino-PEG4-alkyne

Uniqueness

Compared to similar compounds, (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride offers a unique combination of a light-activated benzophenone, an alkyne tag, and an amine handle. This trifunctional nature enhances its versatility and effectiveness in chemical biology experiments .

Properties

Molecular Formula

C22H26ClNO5

Molecular Weight

419.9 g/mol

IUPAC Name

[4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]phenyl]-(4-prop-2-ynoxyphenyl)methanone;hydrochloride

InChI

InChI=1S/C22H25NO5.ClH/c1-2-12-27-20-7-3-18(4-8-20)22(24)19-5-9-21(10-6-19)28-17-16-26-15-14-25-13-11-23;/h1,3-10H,11-17,23H2;1H

InChI Key

UHKZPTZAXVJWMN-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOCCOCCN.Cl

Origin of Product

United States

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